2-Fluorocycloheptane-1-sulfonyl chloride
Description
2-Fluorocycloheptane-1-sulfonyl chloride (CAS: 1803594-26-4) is a fluorinated alicyclic sulfonyl chloride characterized by a seven-membered cycloheptane ring substituted with a fluorine atom and a sulfonyl chloride (-SO₂Cl) group at the 1- and 2-positions, respectively. This compound is commercially available through three suppliers, indicating its utility in specialized organic syntheses . Sulfonyl chlorides are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in forming sulfonamides, sulfonate esters, and other derivatives.
Properties
IUPAC Name |
2-fluorocycloheptane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)7-5-3-1-2-4-6(7)9/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFQILICRAHSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Fluorocycloheptane-1-sulfonyl chloride typically involves two main stages:
- Fluorination of the cycloheptane ring to introduce the fluorine atom at the 2-position.
- Sulfonyl chloride group installation at the 1-position of the cycloheptane ring.
This can be achieved by starting from cycloheptane or its derivatives, followed by selective fluorination and subsequent sulfonylation using chlorosulfonic acid or related reagents.
Sulfonyl Chloride Formation Techniques
Chlorosulfonation Using Chlorosulfonic Acid
A classical and widely used method for sulfonyl chloride preparation involves the reaction of the fluorinated cycloheptane derivative with chlorosulfonic acid (ClSO3H). The process generally follows these steps:
- The fluorinated cycloheptane is added dropwise to chlorosulfonic acid at controlled temperatures (0–45 °C) to avoid excessive exothermic reactions.
- The reaction mixture is stirred for a defined period (e.g., 15 minutes to several hours) to allow sulfonylation.
- Post-reaction, the mixture is treated with thionyl chloride (SOCl2) to convert sulfonic acid intermediates into sulfonyl chlorides.
- The product is isolated by precipitation in ice water, filtration, and washing to remove impurities.
This method is supported by analogous aromatic sulfonyl chloride preparations where chlorosulfonic acid and thionyl chloride are used sequentially to achieve high yields and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–45 °C | Controlled to prevent side reactions |
| Reaction time | 15 min to 6 hours | Depends on substrate and scale |
| Reagents | Chlorosulfonic acid, thionyl chloride | Sulfamic acid sometimes added as stabilizer |
| Workup | Precipitation in ice water, filtration | Removes excess reagents and by-products |
| Yield | 75–95% (based on analogues) | High purity achievable |
Use of Sulfamic Acid as Additive
Sulfamic acid is often added in small amounts (~1 g per mol scale) to the chlorosulfonic acid reaction mixture to improve reaction control and reduce side reactions such as over-chlorination or decomposition. This additive stabilizes the reaction environment and can improve yield and purity.
Alternative Continuous Flow Synthesis
Recent advances have introduced continuous flow methodologies for sulfonyl chloride synthesis, which offer improved safety and scalability:
- Using oxidizing chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) allows sulfonyl chlorides to be synthesized from disulfides or thiols under controlled flow conditions.
- The continuous flow setup provides excellent temperature control and short residence times (~41 seconds), significantly reducing thermal runaway risks.
- This method can be adapted for aliphatic sulfonyl chlorides, potentially including cycloheptane derivatives, with good yields and reproducibility.
| Feature | Batch Chlorosulfonation | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Minutes to hours | Seconds to minutes |
| Temperature Control | Moderate, requires careful cooling | Precise, automated control |
| Safety | Risk of exotherm and gas evolution | Improved safety, reduced risk |
| Scalability | Limited by batch size | High throughput possible |
| Yield | 75–95% | Comparable or better |
Fluorination Approaches
The fluorination of cycloheptane to introduce the fluorine atom at the 2-position is a prerequisite step. Common approaches include:
- Direct electrophilic fluorination of cycloheptane derivatives using selective fluorinating agents.
- Use of fluorinated starting materials or intermediates that are then subjected to sulfonylation.
The exact fluorination method affects the regioselectivity and purity of the final sulfonyl chloride product.
Summary Table of Preparation Methods
| Step | Method/Condition | Key Reagents | Yield/Purity | Notes |
|---|---|---|---|---|
| Fluorination | Electrophilic fluorination or fluorinated precursors | Fluorinating agents (e.g., Selectfluor) | High regioselectivity needed | Critical for position-specific substitution |
| Sulfonylation | Reaction with chlorosulfonic acid at 0–45 °C | Chlorosulfonic acid, sulfamic acid (optional) | 75–95% yield | Control temperature to avoid side reactions |
| Conversion to sulfonyl chloride | Treatment with thionyl chloride (SOCl2) | Thionyl chloride | High purity product | Removes sulfonic acid intermediates |
| Continuous flow alternative | Oxidative chlorination using DCH in flow | DCH, disulfides/thiols | High space-time yield | Safer, scalable, precise control |
Research Findings and Considerations
- The addition of sulfamic acid improves the sulfonylation step by stabilizing the reaction mixture and minimizing side products.
- Continuous flow synthesis offers a promising alternative for safer and more efficient production of sulfonyl chlorides, including potentially fluorinated cycloheptane derivatives.
- The choice of fluorination method impacts the regioselectivity and overall yield of the target compound, necessitating careful selection of fluorinating reagents and conditions.
- The sulfonyl chloride functional group is highly reactive, so purification steps such as precipitation and washing are critical to obtain a stable, high-purity product suitable for further synthetic applications.
Chemical Reactions Analysis
2-Fluorocycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl fluoride derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonyl radicals, and various nucleophiles . The major products formed from these reactions are typically sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Medicinal Chemistry
Sulfonamide Synthesis:
2-Fluorocycloheptane-1-sulfonyl chloride can be used to synthesize sulfonamides, which are important in pharmaceuticals due to their antibacterial properties. The reaction of this sulfonyl chloride with amines leads to the formation of sulfonamides, releasing hydrochloric acid as a byproduct. This method has been shown to produce various aliphatic and aromatic sulfonamides efficiently .
Case Study: Anticancer Agents
Research has demonstrated that sulfonyl chlorides can be utilized in the synthesis of compounds with therapeutic potential, including anticancer agents. For instance, the conversion of this compound into specific sulfonamide derivatives has been explored for their activity against cancer cell lines .
Organic Synthesis
Building Blocks for Drug Discovery:
Sulfonyl chlorides like this compound are crucial intermediates in the synthesis of complex organic molecules. They are employed in combinatorial chemistry to generate libraries of compounds for drug discovery. The reactivity of this compound allows for selective modifications on various substrates, facilitating the development of new pharmaceuticals .
Table 1: Examples of Compounds Synthesized Using this compound
| Compound Name | Type | Yield (%) | Reference |
|---|---|---|---|
| Sulfanilamide | Sulfonamide | 85 | |
| Acetazolamide (carbonic anhydrase inhibitor) | Pharmaceutical | 74 | |
| Novel Anticancer Agent | Anticancer | Varies |
Chemical Reactions and Mechanisms
Reactivity in Nucleophilic Substitution:
The mechanism involving this compound typically involves nucleophilic attack by amines or other nucleophiles, leading to the formation of sulfonamides. The presence of the fluorine atom enhances the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to other sulfonyl chlorides .
Photochemical Applications:
Recent studies have highlighted the use of photochemical methods to activate sulfonyl chlorides for various transformations. This approach allows for milder reaction conditions and can lead to higher selectivity in product formation .
Industrial Applications
Synthesis of Functional Materials:
In materials science, this compound is utilized as a precursor for synthesizing functional polymers and coatings. Its ability to introduce sulfonyl groups into polymer backbones enhances properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Fluorocycloheptane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonyl fluoride derivatives . These reactions often target specific molecular sites, such as amino acids in proteins, making the compound useful in chemical biology and drug discovery .
Comparison with Similar Compounds
Structural and Commercial Comparison
The following table summarizes key differences between 2-fluorocycloheptane-1-sulfonyl chloride and structurally related sulfonyl chlorides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Suppliers | Inferred Applications |
|---|---|---|---|---|---|---|
| This compound | 1803594-26-4 | C₇H₁₀ClFO₂S* | ~214.52 | 7-membered ring; low ring strain; F and SO₂Cl | 3 | Organic synthesis, drug intermediates |
| 2-Fluorocyclobutane-1-sulfonyl chloride | 1955493-34-1 | C₄H₅ClFO₂S* | ~172.52 | 4-membered ring; high ring strain; F and SO₂Cl | 1 | Specialty chemicals, strained intermediates |
| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | 1781100-57-9 | C₉H₁₀ClFO₃S | 252.69 | Aromatic fluorophenyl; methoxy; SO₂Cl | 1 | Pharmaceuticals, agrochemicals |
Note: Molecular formulas marked with * are inferred from structural analysis due to lack of explicit data in evidence.
Key Observations:
Ring Size and Strain: The cycloheptane derivative benefits from reduced ring strain compared to the cyclobutane analog, which may enhance its stability and solubility in organic solvents. Cyclobutane’s high strain could limit its utility in reactions requiring prolonged heating or harsh conditions .
Reactivity: Sulfonyl chlorides generally undergo nucleophilic substitution (e.g., with amines to form sulfonamides).
Commercial Availability :
- The target compound’s three suppliers suggest broader industrial adoption compared to the single-supplier cyclobutane and fluorophenyl analogs, possibly due to synthetic accessibility or demand in medicinal chemistry .
Research and Application Insights
While direct research findings on these compounds are scarce in the provided evidence, inferences can be drawn from structural analogs:
- Fluorinated Alicyclics : Fluorine’s electronegativity often improves metabolic stability and bioavailability in drug candidates. For example, 2-fluorobiphenyl () is used as a surrogate in analytical chemistry, highlighting the role of fluorinated aromatics in standardization .
- Sulfonyl Chlorides in Drug Discovery : Sulfonamide derivatives are prevalent in antibiotics (e.g., sulfa drugs) and kinase inhibitors. The cycloheptane derivative’s larger ring may offer conformational flexibility advantageous in target binding .
Biological Activity
2-Fluorocycloheptane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological applications. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives that exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of cycloheptane-1-sulfonic acid with reagents such as thionyl chloride or phosphorus pentachloride. The introduction of the fluorine atom enhances the electrophilicity of the sulfonyl group, potentially increasing its reactivity in biological systems.
The biological activity of sulfonyl chlorides, including this compound, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles in biological molecules, leading to modifications that can alter enzyme activity, receptor binding, or cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds have been shown to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. While specific data on this compound is limited, its structural similarity to known active sulfonamides suggests potential antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Sulfanilamide | 32 µM | Antibacterial against Staphylococcus aureus |
| This compound | TBD | Potentially active based on structure |
Antioxidant Activity
Sulfonamides are also being explored for their antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies. The incorporation of fluorine into the structure may enhance these properties by stabilizing radical intermediates.
Case Studies and Research Findings
A study evaluating various sulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, compounds with fluorine substitutions exhibited improved binding affinities to target enzymes compared to their non-fluorinated counterparts . This suggests that this compound could similarly benefit from fluorine substitution in terms of biological efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between sulfonamide derivatives and their biological targets. Such studies often reveal binding affinities and possible modes of action. For instance, a recent study reported binding affinities ranging from -6.8 to -8.2 kcal/mol for various sulfonamide derivatives against enzyme targets . This approach could be applied to this compound to elucidate its potential interactions.
Q & A
Basic Question: What are the recommended synthetic routes for 2-fluorocycloheptane-1-sulfonyl chloride, and how can purity be validated?
Methodological Answer:
Synthesis typically involves sulfonylation of fluorocycloheptane precursors. A common approach is reacting cycloheptane derivatives with fluorinating agents (e.g., Selectfluor®) followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. For validation:
- Purity Assessment: Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 210 nm .
- Structural Confirmation: Employ NMR to confirm fluorine incorporation (δ -120 to -150 ppm) and / NMR to verify cycloheptane ring integrity .
- Safety Note: Conduct reactions in anhydrous conditions under inert gas (N) to avoid hydrolysis, referencing safety protocols for sulfonyl chlorides .
Basic Question: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation exposure .
- Storage: Store in airtight, light-resistant containers at 2–8°C, segregated from bases or nucleophiles to avoid exothermic reactions .
- Spill Management: Neutralize spills with sodium bicarbonate (5% w/v) and adsorb using vermiculite. Dispose via certified hazardous waste channels .
Advanced Question: How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Methodological Answer:
Diastereomer formation often arises from cycloheptane ring flexibility. Mitigation strategies include:
- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) reduce conformational mobility, favoring a single sulfonylation pathway .
- Solvent Selection: Non-polar solvents (e.g., dichloromethane) stabilize transition states, as evidenced in analogous Pd-catalyzed sulfonyl fluoride syntheses .
- Kinetic Monitoring: Use inline FTIR to track intermediates and adjust reagent stoichiometry dynamically .
Advanced Question: What analytical challenges arise in characterizing this compound, and how can they be addressed?
Methodological Answer:
- NMR Complexity: Overlapping signals from cycloheptane protons can obscure analysis. Use 2D NMR (COSY, HSQC) to resolve spin systems and assign stereochemistry .
- Mass Spectrometry: Electrospray ionization (ESI-MS) in negative ion mode enhances detection of sulfonyl chloride adducts (e.g., [M-Cl] ions) .
- Byproduct Identification: Combine GC-MS with derivatization (e.g., methanol quenching) to detect hydrolyzed products like sulfonic acids .
Advanced Question: How should researchers resolve contradictions in reported stability data for sulfonyl chloride derivatives?
Methodological Answer:
- Controlled Replication: Reproduce studies using standardized conditions (e.g., fixed humidity, solvent purity) to isolate variables .
- Accelerated Degradation Studies: Perform stress testing (40°C, 75% RH) with HPLC monitoring to quantify decomposition rates .
- Cross-Validation: Compare data across multiple analytical platforms (e.g., NMR, Raman spectroscopy) to confirm degradation pathways .
Advanced Question: What strategies are effective for scaling up this compound synthesis while maintaining yield?
Methodological Answer:
- Flow Chemistry: Continuous flow systems improve heat dissipation and mixing efficiency, critical for exothermic sulfonylation .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance regioselectivity at scale, referencing Pd-catalyzed methods for analogous systems .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to optimize reagent addition rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
